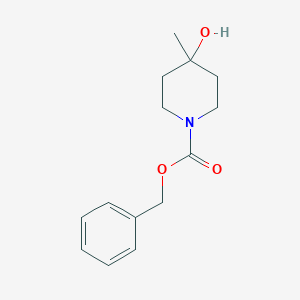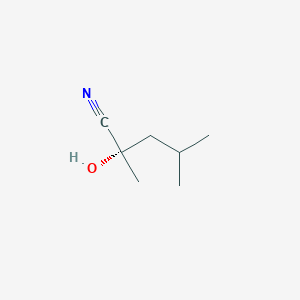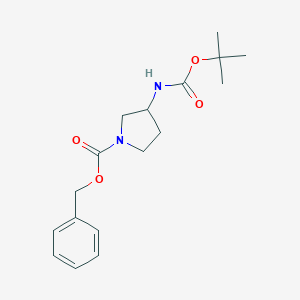
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Vue d'ensemble
Description
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, also known as 4-PIBA, is an organic compound that is widely used in a variety of scientific research applications. It has a unique structure that makes it a versatile molecule, as it can be used as a linker or a scaffold in organic synthesis and chemical biology. 4-PIBA has many biochemical and physiological effects, and it has been used to study a variety of biological processes.
Applications De Recherche Scientifique
Développement d'antidépresseurs
La dépression est un problème de santé mondial important qui touche des millions de personnes dans le monde. La synthèse de molécules antidépressives par des procédés catalysés par des métaux a été un domaine d'étude essentiel. Les métaux de transition comme le fer, le nickel et le ruthénium servent de catalyseurs dans la synthèse d'antidépresseurs. Les motifs structuraux clés présents dans les médicaments antidépresseurs, tels que les antidépresseurs tricycliques (ATC) et les inhibiteurs sélectifs du recaptage de la sérotonine (ISRS), peuvent être synthétisés efficacement à l'aide d'étapes catalysées par des métaux .
Mécanisme D'action
Target of Action
The compound “4-[4-(3-PYRIDYL)IMIDAZOL-1-YL]BUTYLAMINE” is primarily involved in the synthesis of antidepressant molecules . The primary targets of this compound are the noradrenergic, dopaminergic, and serotonergic systems . These systems are responsible for the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) .
Mode of Action
The compound interacts with its targets by influencing the release of these neurotransmitters . It is believed to correct the improper release of these neurotransmitters, which is a common cause of depression . The compound’s interaction with these targets results in changes in the CNS, leading to alleviation of depressive symptoms .
Biochemical Pathways
The compound affects the biochemical pathways associated with the release of monoamine neurotransmitters . By influencing these pathways, it can help restore the balance of these neurotransmitters in the CNS . The downstream effects of these changes include improved mood and reduced depressive symptoms .
Pharmacokinetics
The compound’s impact on bioavailability is significant, as it directly influences the concentration of neurotransmitters in the cns .
Result of Action
The molecular and cellular effects of the compound’s action include the restoration of the balance of monoamine neurotransmitters in the CNS . This can lead to a substantial improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using medications that influence these neurotransmitters .
Propriétés
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFSGZBQUSNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453043 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-63-6 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)


![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)
![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)



![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)


